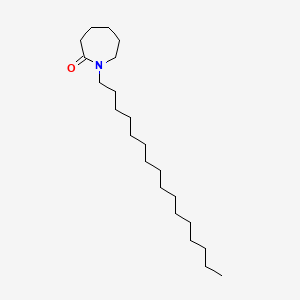
1-Hexadecylazepan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hexadecylazepan-2-one is a chemical compound with the molecular formula C22H43NO It is a member of the azepanone family, characterized by a seven-membered ring containing a nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Hexadecylazepan-2-one can be synthesized through several methods. One common approach involves the reaction of hexadecylamine with caprolactam under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the azepanone ring.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and crystallization to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Hexadecylazepan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acids can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Applications De Recherche Scientifique
1-Hexadecylazepan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Researchers study its effects on biological systems, including its potential as a bioactive molecule.
Industry: This compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-hexadecylazepan-2-one involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. The exact pathways depend on the context of its use, such as in biological systems or chemical reactions.
Comparaison Avec Des Composés Similaires
1-Hexadecylazepan-2-one: shares similarities with other azepanone derivatives, such as caprolactam and hexadecylamine.
Caprolactam: Known for its use in nylon production.
Hexadecylamine: Used in surfactants and lubricants.
Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.
Propriétés
Numéro CAS |
116489-97-5 |
|---|---|
Formule moléculaire |
C22H43NO |
Poids moléculaire |
337.6 g/mol |
Nom IUPAC |
1-hexadecylazepan-2-one |
InChI |
InChI=1S/C22H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-23-21-18-15-16-19-22(23)24/h2-21H2,1H3 |
Clé InChI |
LYQYWEFFQIZYDP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCN1CCCCCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![13-[(Oxiran-2-yl)methyl]-1,4,7,10-tetraoxa-13-azacyclopentadecane](/img/structure/B14293162.png)
![4-[2-(3,4-Dichlorophenyl)hydrazinylidene]butanoic acid](/img/structure/B14293169.png)



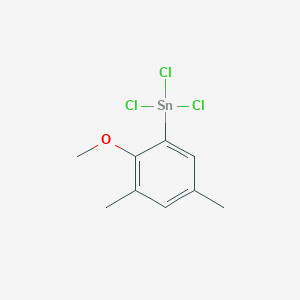
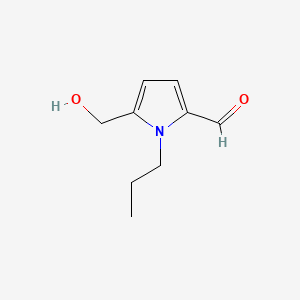


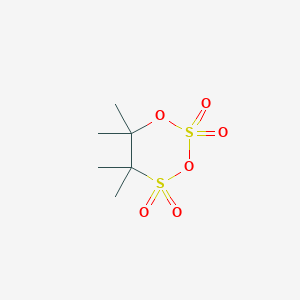


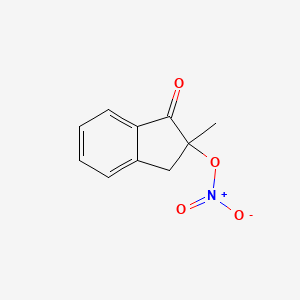
![1-[(Trimethylsilyl)oxy]pentan-3-one](/img/structure/B14293238.png)
